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Brevinin-2SHa antimicrobial peptide

Cat. No.: B1577703
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Description

Overview of Host Defense Peptides (HDPs) in Innate Immunity

Host Defense Peptides (HDPs), also known as antimicrobial peptides (AMPs), are fundamental components of the innate immune system across a vast array of life forms, from microorganisms to humans. nih.gov These small, gene-encoded peptides serve as a first line of defense against invading pathogens, including bacteria, fungi, and viruses. creighton.edu HDPs are typically cationic, meaning they carry a positive electrical charge, which facilitates their interaction with the negatively charged membranes of microbes. nih.gov This interaction often leads to the disruption of the microbial membrane, causing leakage of cellular contents and ultimately, cell death. qub.ac.uk Beyond their direct antimicrobial actions, HDPs are also recognized for their immunomodulatory functions, playing a complex role in orchestrating the host's immune response. nih.gov They can influence inflammation, promote wound healing, and attract immune cells to the site of infection. qub.ac.uknih.gov

Amphibian Skin Secretions as a Source of Bioactive Peptides

The skin of amphibians is a remarkable organ that not only facilitates respiration and osmoregulation but also provides a crucial defense against a microbe-rich environment. sciengine.com Lacking physical barriers like scales or hair, amphibians have evolved a sophisticated chemical defense system centered on the secretion of a diverse array of bioactive peptides from granular glands in their skin. sciengine.combohrium.commdpi.com These secretions are a veritable cocktail of molecules, including toxins, hormones, and a high concentration of antimicrobial peptides. bohrium.comnih.gov The study of these secretions has led to the discovery of numerous peptide families with potent biological activities, making amphibian skin a key resource in the search for new therapeutic leads. bohrium.commdpi.com

Classification and General Characteristics of the Brevinin Superfamily

The brevinin superfamily is a prominent group of antimicrobial peptides predominantly found in the skin secretions of frogs from the Ranidae family. First discovered in 1992 from the frog Rana brevipoda porsa, brevinins are characterized as linear, cationic, and amphipathic peptides. A hallmark of many brevinins is the presence of a "Rana box," a C-terminal cyclic heptapeptide (B1575542) domain formed by a disulfide bridge between two cysteine residues. The brevinin superfamily is further divided into two main subfamilies: Brevinin-1 (B586460) and Brevinin-2 (B1175259).

Members of the Brevinin-1 subfamily are typically shorter peptides, generally around 24 amino acids in length. A distinguishing feature of many Brevinin-1 peptides is a highly hydrophobic N-terminal region and the presence of a proline residue that induces a kink in the peptide's structure. While potent antimicrobials, some Brevinin-1 peptides have been noted for their relatively high hemolytic activity, which can be a limitation for their therapeutic development.

The Brevinin-2 subfamily consists of longer peptides, typically ranging from 29 to 34 amino acid residues. While they also possess the characteristic "Rana box" and a net positive charge, the primary structure of Brevinin-2 peptides shows a lower degree of conservation compared to Brevinin-1. An important characteristic of the Brevinin-2 family is that they generally exhibit lower hemolytic activity compared to their Brevinin-1 counterparts, making them potentially more attractive candidates for drug development.

Historical Context of Brevinin-2SHa Identification

The specific peptide Brevinin-2SHa is a member of the brevinin family isolated from the skin secretions of the Chinese piebald odorous frog, Huia schmackeri (previously classified as Rana schmackeri). Research published in 2008 detailed the use of molecular cloning techniques to identify the biosynthetic precursors of several novel antimicrobial peptides from this frog species. nih.gov Among the discoveries were three peptides belonging to the Brevinin-2 family, designated as brevinin-2HS1, brevinin-2HS2, and brevinin-2HS3. nih.gov The nomenclature "HS" directly refers to Huia schmackeri, and it is understood that Brevinin-2SHa is a designation for one of these or a closely related isoform identified from this species. This work provided the foundational identification and primary structures of the Brevinin-2 peptides from this particular amphibian source.

Research Findings on Brevinin-2 Peptides

The following table summarizes key characteristics and findings related to the Brevinin-2 subfamily of antimicrobial peptides.

FeatureDescription
Primary Source Skin secretions of Ranid frogs.
Typical Length 29-34 amino acid residues.
Key Structural Motif C-terminal "Rana box" (disulfide-bridged loop).
Charge Cationic (net positive charge).
Conformation Tend to form an α-helical structure in membrane-like environments.
Antimicrobial Spectrum Broad-spectrum activity against Gram-positive and Gram-negative bacteria, and some fungi.
Hemolytic Activity Generally lower than that of the Brevinin-1 subfamily.

Properties

bioactivity

Antimicrobial

sequence

LIDTVKNMAINAAKSAGMSVLKTLSCKLSKEC

Origin of Product

United States

Advanced Structural Biology and Conformational Studies of Brevinin 2sha

Secondary Structure Determination Methodologies

The secondary structure of Brevinin-2 (B1175259) peptides has been extensively studied using a combination of spectroscopic and computational methods. These approaches reveal a peptide that is largely unstructured in aqueous solutions but adopts a defined conformation upon interacting with membrane-mimicking environments.

Circular Dichroism (CD) spectroscopy is a primary tool for assessing the secondary structure of peptides in solution. For Brevinin-2 peptides, CD analysis consistently shows that they adopt a random coil conformation in aqueous buffer (such as 20 mM NH4Ac). researchgate.net However, in the presence of membrane-mimetic environments, such as trifluoroethanol (TFE), lipopolysaccharides (LPS), or detergent micelles like sodium dodecyl sulfate (B86663) (SDS), the peptides undergo a significant conformational change. nih.govnih.gov The CD spectra in these environments display the characteristic signature of an α-helical structure, with a positive band around 190 nm and two negative bands at approximately 208 nm and 222 nm. researchgate.net For example, studies on Brevinin-2-related peptide (BR-II) and Brevinin-2GHk confirmed the induction of an α-helical conformation upon interaction with SDS and dodecylphosphocholine (B1670865) (DPC) micelles. nih.govnih.gov This induced folding is a critical step in its antimicrobial activity, allowing the peptide to insert into and disrupt the bacterial membrane.

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution three-dimensional structural information of peptides in solution. nih.gov For Brevinin-2 peptides, NMR studies are typically conducted in the presence of membrane-mimicking micelles to stabilize the biologically active conformation. nih.gov Solution structures of a Brevinin-2-related peptide (BR-II) have been determined in both anionic SDS micelles (mimicking prokaryotic membranes) and zwitterionic DPC micelles (mimicking eukaryotic membranes). nih.gov These studies revealed that the peptide folds into an α-helical structure in both environments. nih.gov Importantly, NMR also highlighted significant conformational differences in the residues that connect the N-terminal and C-terminal helices when comparing the structure in SDS versus DPC micelles, offering insights into the peptide's selectivity towards different membrane types. nih.gov

In conjunction with experimental methods, computational tools are frequently used to predict the secondary structure of Brevinin-2 peptides. mdpi.com Web servers such as Pep-fold3, Jpred4, and SOPMA are employed to model the peptide's folding based on its amino acid sequence. mdpi.comresearchgate.net These predictions consistently indicate a propensity for Brevinin-2 peptides to form α-helical structures. nih.govmdpi.com For instance, the N-terminal domain of Brevinin-2GHk was predicted to be more likely to fold into a helix than the C-terminal domain. nih.gov Such computational models are valuable for designing new analogs, for example, by identifying regions likely to form helical structures or flexible hinges, which can then be synthesized and experimentally validated. nih.govmdpi.com

Conformational Dynamics in Membrane-Mimetic Environments

The biological activity of Brevinin-2SHa is dependent on its ability to transition from an unstructured state to a structured one upon encountering a bacterial membrane. nih.govmdpi.com Fluorescence and CD spectroscopy experiments have shown that Brevinin-2 peptides are induced to form an α-helix when interacting with membrane mimics. nih.gov Fluorescence studies using N-terminus tryptophan residues confirm that this part of the peptide interacts with the hydrophobic core of the micelle. nih.gov NMR structural data further elucidates these dynamics, showing that while the peptide is helical in both anionic (SDS) and zwitterionic (DPC) micelles, there are distinct conformational shifts in the hinge region connecting the helices depending on the micelle type. nih.gov This structural adaptability is key to the peptide's ability to selectively target and permeabilize prokaryotic membranes over eukaryotic ones. nih.gov

Unique Structural Motifs (e.g., Rana-box disulfide motif) and Their Influence

A hallmark of many amphibian antimicrobial peptides, including most Brevinins, is the "Rana-box," a C-terminal cyclic heptapeptide (B1575542) motif formed by a disulfide bridge. nih.gov This motif typically has the sequence -Cys-(Xaa)4-Lys-Cys-. nih.gov Initially, this structure was believed to be essential for the antimicrobial activity of these peptides. nih.gov However, subsequent research has challenged this hypothesis. nih.govresearchgate.net Studies on truncated analogs of Brevinin-2GUb and other related peptides have demonstrated that removing the C-terminal Rana-box does not necessarily abolish antimicrobial activity; in some cases, it can even enhance it. mdpi.comnih.gov The N-terminal fragment, often from residues 1 to 19, is now considered the primary active region for many Brevinin-2 peptides. nih.gov This suggests that while the Rana-box is a conserved structural feature, it is not an indispensable motif for the peptide's bioactivity, and that shortening the peptide to its core active domain is a viable strategy for optimization. nih.gov

Structure-Activity Relationship (SAR) of Brevinin-2SHa Analogs

Structure-Activity Relationship (SAR) studies are vital for optimizing the therapeutic potential of antimicrobial peptides by enhancing their potency while minimizing toxicity, such as hemolytic activity. nih.gov For Brevinin-2 peptides, SAR studies have focused on modifying key physicochemical properties like cationicity, hydrophobicity, and amphipathicity. nih.gov

Key findings from SAR studies on Brevinin-2-related peptide (B2RP) and its analogs include:

Cationicity: Increasing the net positive charge often enhances antimicrobial activity. An analog of B2RP where aspartic acid at position 4 was replaced by lysine (B10760008) (D4K) resulted in a two- to four-fold increase in potency against E. coli, S. aureus, and C. albicans without a significant change in hemolytic activity. nih.gov This highlights that increasing cationicity without altering amphipathicity can be an effective strategy. nih.gov

Hydrophobicity and Amphipathicity: Altering hydrophobicity can have a complex effect. Increasing both hydrophobicity and amphipathicity by replacing lysine at position 16 with leucine (B10760876) or alanine (B10760859) led to a five-fold increase in hemolytic activity without improving antimicrobial potency. nih.gov

Truncation: As mentioned previously, the N-terminal region is often sufficient for activity. Studies on Brevinin-2GUb showed that truncated analogs lacking the C-terminal Rana-box could be designed with drastically improved activity against both Gram-negative bacteria and fungi. nih.gov

Combined Modifications: Analogs of B2RP with multiple substitutions, such as [Lys(4), Lys(18)]B2RP and [Lys(4), Ala(16), Lys(18)]B2RP, retained potent activity against multidrug-resistant Acinetobacter baumannii while exhibiting very low hemolytic activity. nih.govnih.gov

These studies demonstrate that a careful balance of charge, hydrophobicity, and structure is required to develop analogs with a high therapeutic index. researchgate.netnih.gov

Interactive Data Table: SAR of Brevinin-2-Related Peptide (B2RP) Analogs nih.gov

Peptide/AnalogSequenceModification vs. B2RPMIC (μM) vs. S. aureusMIC (μM) vs. E. coliLC50 (μM) vs. Human Erythrocytes
B2RP GIWDTIKSMGKVFAGKILQNL-NH₂Parent Peptide12.5695
[Lys⁴]B2RP GIKDTIKSMGKVFAGKILQNL-NH₂Asp⁴→Lys (Increased Cationicity)12.5695
[Lys⁴, Lys¹⁸]B2RP GIKDTIKSMGKVFAGKIKQNL-NH₂Asp⁴→Lys, Leu¹⁸→Lys>5025>200
[Lys⁴, Ala¹⁶, Lys¹⁸]B2RP GIKDTIKSMGKVFAGAIKQNL-NH₂Asp⁴→Lys, Lys¹⁶→Ala, Leu¹⁸→Lys5012.5>200
[Leu¹⁶]B2RP GIWDTIKSMGKVFAGLILQNL-NH₂Lys¹⁶→Leu (Increased Hydrophobicity)252520
[Ala¹⁶]B2RP GIWDTIKSMGKVFAGAILQNL-NH₂Lys¹⁶→Ala (Increased Hydrophobicity)252520
[Lys¹⁸]B2RP GIWDTIKSMGKVFAGKIKQNL-NH₂Leu¹⁸→Lys (Increased Cationicity/Amphipathicity)5025>200

Influence of Amino Acid Composition and Sequence

A key feature of many Brevinin peptides is the C-terminal "Rana box," a cyclic heptapeptide domain formed by a disulfide bond between two cysteine residues. nih.gov It was initially hypothesized that this structure was essential for antimicrobial activity. However, studies on naturally occurring C-terminally truncated Brevinin peptides and synthetic analogues have challenged this notion. Research on Brevinin-2GUb, a related peptide, demonstrated that removing the C-terminal Rana box and introducing a C-terminal amidation could even enhance antimicrobial activity against certain bacterial strains. nih.gov This suggests that the N-terminal region of the peptide is the primary active domain. nih.gov

Furthermore, specific amino acid substitutions can dramatically alter the peptide's function. For example, the presence of a proline residue in the middle of a Brevinin sequence can induce a stable kink or hinge, which is thought to facilitate the formation of pores in the microbial membrane. nih.gov The strategic substitution of amino acids to modify properties such as charge and hydrophobicity is a common approach to optimize the peptide's therapeutic potential. nih.gov

Impact of Net Charge and Hydrophobicity on Activity

The antimicrobial action of cationic AMPs like Brevinin-2SHa is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of microbial membranes, such as anionic phospholipids. nih.govnih.gov Consequently, the net positive charge of the peptide is a crucial factor in its ability to target and disrupt bacterial membranes.

Studies on various Brevinin analogues have systematically explored the relationship between net charge and antimicrobial efficacy. An increase in net positive charge generally correlates with enhanced antimicrobial activity, as it strengthens the initial interaction with the bacterial surface. researchgate.net However, this relationship is not linear and an excessively high net charge can also increase hemolytic activity, the lysis of red blood cells, which is an undesirable side effect. nih.gov For a Brevinin-2-related peptide (B2RP), an optimal net charge of +5 was identified, which provided high antibacterial activity against E. coli with minimal hemolytic activity. researchgate.net Further increases in charge led to a decrease in antimicrobial activity. researchgate.net

Below is a table illustrating the relationship between the physicochemical properties of Brevinin-2GUb and its synthetic analogues and their antimicrobial activity.

Peptide NameAmino Acid SequenceNet ChargeMean Hydrophobicity (H)Antimicrobial Activity (MIC in µM)
Brevinin-2GUb GVIIDTLKGLAKGVIKTVVNKLL-NH2+20.449Modest
tB2U GVIIDTLKGLAKGVIKTVV-NH2+10.422Lost activity
tB2U-K GVIIKTLKGLAKGVIKTVV-NH2+40.422Regained some activity
tB2U-6K GVIIKKLKGAAKKVAAKLL-NH2+60.339Drastically improved

This table is generated based on data from a study on Brevinin-2GUb and its analogues. nih.gov MIC (Minimum Inhibitory Concentration) is a measure of antimicrobial activity, where a lower value indicates higher potency.

Role of Amphiphilicity and Helicity in Membrane Interaction

Upon interacting with a membrane environment, many linear AMPs, including those in the Brevinin family, adopt an amphipathic α-helical conformation. This structure is characterized by the spatial segregation of hydrophobic and hydrophilic amino acid residues, forming a non-polar face and a polar face, respectively. researchgate.net This amphipathic nature is fundamental to their mechanism of action.

The hydrophobic face of the helix interacts with the lipid acyl chains in the core of the bacterial membrane, while the hydrophilic face, which contains the cationic residues, can interact with the phospholipid head groups and the aqueous environment. researchgate.net This alignment facilitates the peptide's insertion into the membrane. The degree of helicity and the perfection of the amphipathic structure are strongly correlated with antimicrobial potency. nih.gov

Conformational studies of Brevinin peptides in membrane-mimicking environments, such as trifluoroethanol (TFE) solutions or detergent micelles, have confirmed their propensity to form α-helical structures. researchgate.net For instance, Brevinin-1BYa, which is unstructured in aqueous solution, adopts a helix-hinge-helix motif in a membrane-like environment. researchgate.net This induced conformational change is a hallmark of the action of many AMPs.

The interaction of these amphipathic helices with the membrane can lead to its disruption through various proposed mechanisms, such as the "barrel-stave" or "carpet-like" models. nih.gov In the barrel-stave model, peptides aggregate to form transmembrane pores, while in the carpet-like model, they accumulate on the membrane surface, causing destabilization and micellization. The specific mechanism is dependent on the peptide's properties and its concentration. Ultimately, the formation of an amphipathic helix is a crucial step in compromising the integrity of the bacterial membrane, leading to cell death. researchgate.net

Molecular Genetics and Biosynthesis of Brevinin 2sha Precursors

Cloning of Complementary DNA (cDNA) Encoding Precursor Proteins

The journey to understanding the biosynthesis of Brevinin-2SHa begins with the isolation and characterization of the messenger RNA (mRNA) that codes for its precursor protein. Through the technique of molecular cloning, researchers can convert this mRNA into a more stable complementary DNA (cDNA) molecule. This process typically involves the extraction of total RNA from relevant host tissues, such as the skin of frogs.

"Shotgun" cloning has been a particularly effective strategy, where a cDNA library is constructed from the skin secretions of a frog. This library contains a multitude of cDNA clones representing the various peptides produced by the frog's skin glands. From such libraries, specific clones encoding the precursors of Brevinin family peptides have been successfully identified and sequenced. nih.gov For instance, the full-length cDNA encoding a Brevinin-1 (B586460) precursor was successfully cloned from a cDNA library derived from the skin secretions of Pelophylax nigromaculatus. mdpi.com Similarly, cDNAs encoding precursors for various Brevinin-2 (B1175259) peptides have been cloned from the skin of Glandirana susurra and other ranid frogs. researchgate.netresearchgate.net The coding sequence for Brevinin-2GU, for example, was cloned into an expression vector to produce the peptide in Escherichia coli. nih.gov These cloning efforts are fundamental, as they provide the genetic blueprint necessary to deduce the amino acid sequence of the precursor protein.

Deduced Amino Acid Sequences of Biosynthetic Precursors

Once the cDNA encoding a Brevinin-2SHa precursor is cloned and sequenced, the corresponding amino acid sequence can be deduced using the genetic code. These precursor proteins, also known as prepropeptides, exhibit a conserved structural organization. They are typically composed of three distinct domains: an N-terminal signal peptide, an acidic propeptide region, and the C-terminal mature peptide sequence. researchgate.net

The signal peptide, a highly conserved sequence of approximately 22 amino acids, is crucial for directing the precursor protein into the secretory pathway. nih.gov Following the signal peptide is an acidic spacer domain, which is believed to play a role in preventing the premature activity of the mature peptide within the host's cells. researchgate.net Finally, at the C-terminus lies the sequence of the mature Brevinin-2SHa peptide. The release of the mature peptide is facilitated by a specific enzymatic cleavage site, often a Lys-Arg (KR) pair, located between the acidic propeptide and the mature peptide sequence. researchgate.netnih.gov

Below is a table showcasing the deduced amino acid sequences of several Brevinin-2 precursor proteins, highlighting the different domains.

Peptide Precursor Signal Peptide Acidic Propeptide Mature Peptide Source Organism
Brevinin-2MP MKTLSVFLVGLVLLGVICEEELEDEAEERDDGVITDTLKGVAKTVAAELLRKAHCKLSGQCMicrohyla pulchra
Brevinin-1BW MKFLLTLAGLIGVIGSLAEEELEDEAEERDDFLGALFKVASKLVPAAICSISKKCPelophylax nigromaculatus
Brevinin-2GU MKTLSVFLVGLVLLGVICEEELEDEAEERDDGIMDTLKNLAKTAGKGALQSLVKMASCKLSGQCHylarana guntheri
Brevinin-2EF MKTLSVFLVGLVLLGVICEEELEDEAEERDDGIMDTLKNLAKTAGKGALQSLVKMASCKLSGQCRana esculenta uwm.edu.pl

Note: The sequences presented are representative examples and may show slight variations in different studies.

Post-Translational Modifications and Maturation Pathways (e.g., C-terminal amidation)

Following translation, the Brevinin-2SHa precursor protein undergoes several crucial post-translational modifications to become a fully functional antimicrobial peptide. The first step is the cleavage of the N-terminal signal peptide, which occurs as the precursor enters the endoplasmic reticulum. Subsequently, the acidic propeptide is removed by specific proteases that recognize the dibasic cleavage site (typically Lys-Arg). researchgate.net

A key and very common modification for many amphibian antimicrobial peptides, including those in the Brevinin family, is C-terminal amidation. bas.bgfrontiersin.org This process involves the enzymatic conversion of the C-terminal carboxyl group to an amide group. This modification is critical for the biological activity of many of these peptides. It is believed that C-terminal amidation increases the net positive charge of the peptide, which enhances its interaction with the negatively charged membranes of microorganisms. bas.bg This modification can also increase the peptide's helicity and stability, further contributing to its antimicrobial efficacy. nih.gov The presence of a C-terminal amide is often essential for the potent antimicrobial activity of these peptides. nih.gov

Another significant post-translational modification is the formation of the intramolecular disulfide bond between the two cysteine residues within the "Rana box" at the C-terminus of Brevinin-2 peptides. This cyclization creates a stable loop structure that is important for the peptide's biological function.

Gene Expression and Regulation in Host Tissues (e.g., Skin Secretions, Gastric Tissue)

The expression of Brevinin-2SHa and other related antimicrobial peptides is primarily localized to the granular glands in the skin of frogs. nih.gov These peptides are synthesized and stored in these glands and are released onto the skin surface in response to stress, injury, or pathogenic threat, forming a crucial part of the frog's innate immune defense system. frontiersin.org

Interestingly, the expression of Brevinin-family peptides is not limited to the skin. Studies have identified Brevinin-2 peptides in the gastric tissue of frogs, such as Rana esculenta. nih.govbas.bg This suggests that these peptides may also play a role in defending the gastrointestinal tract from microbial invasion.

The regulation of Brevinin gene expression is a complex process. Studies have shown that the expression of these antimicrobial peptide genes can be influenced by developmental stage and environmental stimuli. For example, research on the wood frog, Rana sylvatica, has demonstrated that the expression of a Brevinin-1 gene is upregulated in response to environmental stresses like dehydration and anoxia. nih.gov Furthermore, the expression of some amphibian antimicrobial peptide genes has been shown to be correlated with metamorphosis, indicating developmental regulation. nih.gov This regulated expression ensures that these potent defensive molecules are produced when and where they are most needed.

Phylogenetic Analysis of Brevinin-2SHa Genes within the Brevinin Family

Phylogenetic analysis, which studies the evolutionary relationships between different species or molecules, has provided valuable insights into the evolution of the Brevinin peptide family. By comparing the amino acid sequences of Brevinin-2 peptides from various frog species, it is possible to construct phylogenetic trees that illustrate their evolutionary relatedness.

These analyses have shown that Brevinin-2 peptides form a distinct clade within the larger Brevinin superfamily, which also includes the Brevinin-1 family. mdpi.com Within the Brevinin-2 family, peptides from closely related frog species tend to cluster together, suggesting that the diversity of these peptides has arisen through gene duplication events followed by divergence. nih.gov

For example, cladistic analysis based on the primary structures of Brevinin-2 peptides has been used to support the phylogenetic relationships between different species of Japanese brown frogs. researchgate.net Such analyses have revealed that Brevinin-2 peptides from Rana pirica are closely related to those from Rana ornativentris. researchgate.net The study of a Brevinin-1 peptide from Hoplobatrachus rugulosus also included a phylogenetic tree analysis showing a high affinity with Brevinin-1 peptides from Hylarana latouchii and Hylarana guentheri. nih.gov These evolutionary studies not only help to classify these peptides but also provide a framework for understanding the structure-function relationships within the Brevinin family.

Mechanism of Antimicrobial Action of Brevinin 2sha

Interaction with Microbial Membranes

The initial and most critical step in the antimicrobial action of the Brevinin family of peptides is their interaction with the microbial cell membrane. This interaction is governed by a combination of electrostatic forces and the peptide's structural characteristics.

This difference in charge creates a strong electrostatic attraction, drawing the cationic Brevinin peptides towards the anionic microbial surface. nih.gov This initial binding is a prerequisite for all subsequent disruptive actions. nih.gov The presence of cationic amino acids is a key determinant of this interaction, facilitating the adsorption of the peptides onto the bacterial membrane. nih.govresearchgate.net Studies on Brevinin-2GUb have underscored the strong correlation between the peptide's positive charge and its antimicrobial activity. nih.gov However, environmental factors such as high concentrations of cations (e.g., Na⁺, Mg²⁺) can weaken this electrostatic binding, potentially reducing the peptide's efficacy by competing with the peptide for binding sites on the negatively charged membrane components. mdpi.com

Table 1: Role of Physicochemical Properties in Membrane Interaction

Property Role in Antimicrobial Action Supporting Evidence
Cationicity (Net Positive Charge) Mediates initial electrostatic attraction to negatively charged bacterial membranes. nih.gov Peptides with higher positive charges often exhibit stronger binding and antimicrobial activity. nih.gov
Amphipathicity Allows for insertion into the lipid bilayer, with hydrophobic regions interacting with the membrane core and hydrophilic regions remaining at the surface. nih.gov Brevinins adopt an amphipathic α-helical structure in membrane-mimicking environments. nih.gov
Hydrophobicity Drives the partitioning of the peptide into the non-polar lipid core of the membrane. ju.edu.jo The N-terminal region of Brevinin-1 (B586460) peptides is noted for its high hydrophobicity. researchgate.net

Following the initial electrostatic binding, Brevinin peptides induce membrane permeabilization and disruption, leading to the leakage of intracellular contents and cell death. mdpi.com This process is generally explained by several models:

The "Barrel-Stave" Model: In this model, the peptides insert perpendicularly into the membrane, aggregating to form a transmembrane pore or channel. The hydrophobic surfaces of the peptides align with the lipid core of the membrane, while the hydrophilic surfaces face inward, creating a water-filled channel. nih.govresearchgate.net

The "Toroidal Pore" or "Wormhole" Model: Here, the peptides, along with the lipid monolayers, bend continuously to form a pore where the water core is lined by both the peptides and the polar head groups of the lipid molecules. researchgate.netlatrobe.edu.au This model involves significant disruption of the membrane's curvature. latrobe.edu.au

The "Carpet-Like" Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet" that covers the lipid bilayer. nih.govresearchgate.net Once a threshold concentration is reached, the membrane is disrupted in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane structure. latrobe.edu.au

Research on Brevinin-2GHk has shown that the peptide causes visible damage to bacterial cell membranes, including swelling, contraction, and the extensive leakage of intracellular contents, as observed through scanning and laser scanning confocal microscopy. nih.gov Similarly, studies on Brevinin-1OS and its analogues demonstrated a rapid bactericidal ability by disrupting membrane permeability and causing the release of cytoplasmic components. mdpi.com The specific mechanism employed can depend on the peptide's concentration, its structural properties, and the composition of the target membrane. researchgate.net

The proton motive force (PMF) is an electrochemical gradient of protons (H⁺) across the inner membrane of bacteria, comprising a membrane potential (Δψm) and a pH gradient (ΔpH). nih.gov This gradient is crucial for vital cellular functions, including ATP synthesis, motility, and transport of molecules.

By permeabilizing the membrane, Brevinin peptides can dissipate this vital proton gradient. The formation of pores or channels allows for the uncontrolled leakage of protons and other ions across the membrane, effectively short-circuiting the cell's energy-generating capacity. nih.gov While direct studies on Brevinin-2SHa's effect on PMF are limited, research on the related peptide Brevinin-2R showed that it causes a decrease in the mitochondrial membrane potential (ΔΨm) in cancer cells, a mechanism likely shared in its action against pathogens. nih.gov The collapse of the PMF deprives the bacterial cell of its primary energy currency, contributing significantly to cell death.

Intracellular Target Interactions

While membrane disruption is considered the primary mechanism of action for many antimicrobial peptides, including Brevinins, evidence suggests that peptides that translocate across the membrane can also interact with intracellular components, further ensuring cell death.

Once inside the cell, some antimicrobial peptides can interact with intracellular macromolecules like nucleic acids. A study on a Brevinin-2-related peptide (BR-II) demonstrated its ability to bind to DNA. nih.gov This interaction was confirmed through agarose (B213101) gel retardation assays, which showed that the peptide could impede the migration of plasmid DNA through the gel, and fluorescence experiments. nih.gov The binding of cationic peptides to the negatively charged phosphate (B84403) backbone of DNA can interfere with critical processes such as DNA replication and transcription, thereby halting cell proliferation and leading to cell death. While the study on BR-II focused on binding, further hydrolytic activity against DNA by Brevinin-2 (B1175259) peptides remains an area for more detailed investigation.

Beyond direct membrane damage and DNA interaction, Brevinin peptides can disrupt other essential cellular functions. The dissipation of the proton motive force, as discussed earlier, directly impacts cellular metabolism by halting ATP production. nih.gov Research on Brevinin-2R has explicitly shown that treatment with the peptide leads to a decrease in cellular ATP levels. nih.gov Furthermore, some antimicrobial peptides are known to inhibit protein and cell wall synthesis. For instance, Brevibacillin 2V was found to bind to Lipid II, a precursor molecule essential for the synthesis of the bacterial cell wall, thereby inhibiting its formation and contributing to bactericidal activity. researchgate.net The disruption of these fundamental metabolic and biosynthetic pathways complements the physical damage to the cell membrane, creating a multi-pronged attack that is difficult for bacteria to counteract.

Table 2: Summary of Brevinin-2 Family Antimicrobial Mechanisms

Mechanism Category Specific Action Peptide Example Consequence for Bacterium
Membrane Interaction Electrostatic binding to anionic lipids. nih.gov Brevinin-2GUb Initial targeting and accumulation on the cell surface.
Membrane Interaction Permeabilization and pore formation. nih.gov Brevinin-2GHk Leakage of ions and essential cytoplasmic contents.
Membrane Interaction Dissipation of Proton Motive Force (PMF). nih.gov Brevinin-2R Collapse of cellular energy production (ATP synthesis).
Intracellular Interaction Binding to genomic DNA. nih.gov Brevinin-2-related peptide (BR-II) Inhibition of DNA replication and transcription.
Intracellular Interaction Interference with metabolism. nih.gov Brevinin-2R Depletion of cellular ATP, leading to metabolic arrest.

Differential Action on Gram-Positive and Gram-Negative Bacteria

The antimicrobial peptide Brevinin-2SHa exhibits broad-spectrum activity, effectively targeting both Gram-positive and Gram-negative bacteria. However, the precise mechanisms of its interaction with these two distinct types of bacterial cells show subtle but significant differences, largely dictated by the fundamental variations in their cell envelope structures. The primary mode of action for Brevinin-2SHa, like other members of the brevinin family, involves the disruption of the bacterial cell membrane.

The initial interaction between Brevinin-2SHa and bacteria is governed by electrostatic forces. The peptide possesses a net positive charge, which facilitates its attraction to the negatively charged components of bacterial cell surfaces. In Gram-negative bacteria , the outer membrane is rich in lipopolysaccharides (LPS), which carry a net negative charge. Brevinin peptides have been shown to bind to LPS, a crucial step for permeabilizing the outer membrane and gaining access to the inner cytoplasmic membrane. For instance, the related peptide Brevinin-2GHk has demonstrated a binding affinity for LPS. nih.gov Following this initial binding, Brevinin-2SHa likely disrupts the outer membrane, allowing it to traverse this barrier. Subsequently, the peptide interacts with the inner phospholipid membrane, leading to its permeabilization, leakage of intracellular contents, and ultimately, cell death. This membrane disruption can occur through various proposed mechanisms, such as the "barrel-stave" or "carpet-like" models, where the peptides either form pores within the membrane or cause a detergent-like effect, respectively.

In contrast, Gram-positive bacteria lack an outer membrane but possess a thick, porous cell wall composed of peptidoglycan and teichoic acids. The teichoic acids are negatively charged, providing the initial binding sites for the cationic Brevinin-2SHa. Once bound, the peptide can traverse the peptidoglycan layer to reach the underlying cytoplasmic membrane. The interaction with the cytoplasmic membrane of Gram-positive bacteria is thought to be more direct and potent compared to Gram-negative bacteria, as the peptide does not need to overcome the barrier of an outer membrane. The subsequent disruption of the membrane integrity follows a similar pathway, leading to cell lysis. Some studies on brevinin peptides have shown potent activity against Gram-positive strains like Staphylococcus aureus. nih.govresearchgate.net

The table below summarizes the key differences in the action of Brevinin-2SHa on Gram-positive and Gram-negative bacteria.

FeatureGram-Positive BacteriaGram-Negative Bacteria
Outer Membrane AbsentPresent, rich in Lipopolysaccharide (LPS)
Initial Binding Site Teichoic acids in the peptidoglycan wallLipopolysaccharide (LPS) on the outer membrane
Key Barrier Thick peptidoglycan layerOuter membrane
Membrane Interaction Direct interaction with the cytoplasmic membrane after traversing the peptidoglycan layer.Permeabilization of the outer membrane followed by interaction with the inner cytoplasmic membrane.

Antifungal Activity

Brevinin-2SHa also demonstrates significant antifungal activity against a range of pathogenic fungi. The mechanism underlying its fungicidal action is also primarily centered on the disruption of the fungal cell membrane, although other intracellular targets may also be involved.

The fungal cell membrane, similar to bacterial membranes, is a prime target for antimicrobial peptides due to its composition and the presence of negatively charged components. The initial interaction is electrostatic, with the positively charged Brevinin-2SHa being attracted to the anionic sites on the fungal cell surface. Following this initial binding, the peptide is believed to induce membrane permeabilization. This disruption of the plasma membrane's integrity leads to the leakage of essential ions and small molecules, disturbs the electrochemical gradient, and ultimately results in fungal cell death.

While the precise cascade of events for Brevinin-2SHa is a subject of ongoing research, studies on other antimicrobial peptides suggest that they can trigger apoptosis-like programmed cell death in fungi. This process can be initiated by the peptide's interaction with the cell membrane, leading to an influx of calcium ions and the production of reactive oxygen species (ROS). The accumulation of intracellular ROS can cause significant damage to cellular components, including proteins, lipids, and nucleic acids, contributing to cell death.

The table below outlines the key aspects of the antifungal activity of Brevinin-2SHa.

FeatureDescription
Primary Target Fungal cell membrane
Initial Interaction Electrostatic attraction to negatively charged components of the fungal cell surface.
Mechanism of Action Membrane permeabilization, leading to leakage of intracellular contents. Potential induction of apoptosis-like programmed cell death through the generation of reactive oxygen species (ROS).
Observed Effects Inhibition of fungal growth and fungicidal activity.

It is important to note that the efficacy of Brevinin-2SHa can vary against different fungal species, likely due to differences in their cell wall and membrane composition. For example, peptides from the temporin family, also found in frog skin, have shown potent activity against Candida albicans. mdpi.com

Microbial Resistance Mechanisms to Brevinin 2sha

Bacterial Adaptation Strategies to Antimicrobial Peptides

Bacteria have evolved a variety of sophisticated strategies to counteract the effects of antimicrobial peptides. These adaptations are often multifaceted and can be either intrinsic or acquired through genetic mutations or horizontal gene transfer. nih.gov

One of the primary defense mechanisms involves the modification of the bacterial cell surface. nih.gov Since many AMPs are cationic, they are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov Bacteria can alter their surface charge to be less negative, thereby repelling the cationic AMPs and reducing peptide binding. This is often achieved by enzymatically modifying these surface molecules. nih.gov

Another common strategy is the proteolytic degradation of AMPs. Bacteria can secrete proteases that cleave the peptides, rendering them inactive before they can reach their target on the cell membrane. nih.gov Additionally, some bacteria utilize efflux pumps, which are membrane-spanning protein complexes that actively transport antimicrobial agents, including AMPs, out of the cell, preventing them from reaching a lethal concentration. nih.govnih.gov

Bacteria can also form biofilms, which are communities of cells encased in a self-produced extracellular matrix. This matrix can act as a physical barrier, trapping or impeding the diffusion of AMPs, and the physiological state of bacteria within a biofilm can also contribute to increased resistance. mdpi.com Some bacteria have also been observed to employ trapping mechanisms, where surface proteins bind to and sequester AMPs, preventing them from interacting with the cell membrane. nih.gov

Specific Resistance Mechanisms Observed with Brevinin-2SHa

Currently, there is a lack of specific documented reports on acquired resistance in bacteria directly against Brevinin-2SHa. However, members of the Brevinin-2 (B1175259) family have demonstrated potent activity against multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, which are known for their resistance to conventional antibiotics. mdpi.comresearchgate.netresearchgate.net The very fact that research is focused on developing analogues of Brevinin peptides indicates a proactive approach to combat potential resistance. nih.govulster.ac.uknih.gov

The primary mechanism of action for Brevinin peptides is the disruption of the bacterial cell membrane. nih.govresearchgate.net Therefore, any resistance mechanisms would likely involve alterations to the cell envelope that prevent or reduce this interaction. This could include modifications to the lipid composition of the cell membrane to alter its fluidity or charge, or changes in the structure of LPS or teichoic acids, as described in the general adaptation strategies. While the development of resistance to AMPs is considered less likely than to traditional antibiotics due to their membrane-disrupting action, it is not impossible. nih.gov

Strategies to Overcome Resistance (e.g., Peptide Engineering)

To counter the potential for microbial resistance and to enhance the therapeutic properties of natural AMPs, various peptide engineering strategies are being employed. These modifications aim to increase antimicrobial potency, improve stability, and reduce toxicity to host cells. mdpi.com

One common approach is the substitution of amino acids to increase the peptide's net positive charge (cationicity) and optimize its amphipathicity and hydrophobicity. For instance, in a study on a Brevinin-2-related peptide (B2RP), substituting aspartic acid with lysine (B10760008) increased the peptide's potency against Escherichia coli and Staphylococcus aureus without significantly increasing its hemolytic activity. ulster.ac.uknih.gov Similarly, modifications to Brevinin-2GUb, including truncation and amino acid substitutions to increase the net positive charge, resulted in a significant improvement in its activity against Gram-negative bacteria and clinical isolates. nih.gov

Another strategy involves the synthesis of peptide analogues with D-amino acids instead of the naturally occurring L-amino acids. This makes the peptides resistant to degradation by bacterial proteases. nih.gov The combination of AMPs with conventional antibiotics has also shown synergistic effects, where the AMP can permeabilize the bacterial membrane, allowing the antibiotic to enter the cell more easily and act on its intracellular target. researchgate.net Furthermore, conjugating AMPs to other molecules or incorporating them into nanoparticle delivery systems can enhance their stability and target specificity. mdpi.commdpi.com These innovative engineering approaches are crucial for developing robust antimicrobial agents that can circumvent existing and future resistance mechanisms. mdpi.com

Peptide Engineering and Rational Design of Brevinin 2sha Analogs

Strategies for Modification

Modifying the primary structure of brevinins is a primary approach to enhancing their therapeutic potential. These strategies aim to alter key physicochemical properties such as charge, hydrophobicity, and structure to optimize biological activity. researchgate.netju.edu.jo

Amino acid substitution is a fundamental tool for refining peptide function. Replacing specific amino acids can modulate a peptide's net charge, structure, and interactions with bacterial membranes.

Lysine-to-Arginine Substitution: The substitution of lysine (B10760008) with arginine has been shown to have varied effects. In analogs of brevinin-1pl, replacing lysine residues with arginine enhanced activity against Gram-positive bacteria but decreased efficacy against Gram-negative strains. nih.gov This suggests that the guanidinium (B1211019) group of arginine interacts differently with the cell envelopes of these two bacterial types. nih.govnih.gov For instance, the brevinin-1pl-5R analog, where all lysines were replaced with arginines, showed only a slight improvement against Gram-positive bacteria and a significant reduction in activity against Gram-negative bacteria. nih.gov

Other Cationic Substitutions: Increasing the net positive charge is a common strategy to boost antimicrobial activity. researchgate.netju.edu.jo The analog t-Brevinin-2GUb-6K, which featured an additional lysine, demonstrated drastically improved activity against both Gram-negative bacteria and fungi. nih.gov However, simply increasing the charge does not always lead to better outcomes; an engineered brevinin-1pl analog with an added lysine (brevinin-1pl-6K) showed reduced activity against Gram-positive bacteria, which was attributed to a concurrent decrease in hydrophobicity. nih.gov

D-amino Acid Incorporation: To enhance stability against enzymatic degradation, L-amino acids in the peptide backbone can be replaced with their D-amino acid counterparts. mdpi.comnih.gov A diastereomer of Brevinin-2R, created by incorporating D-amino acids, displayed significantly higher proteolytic stability, retaining 90% of its residual antimicrobial activity compared to only 20% for the native peptide. tums.ac.ir This modification can improve a peptide's half-life, a critical factor for therapeutic applications. mdpi.com

Truncating a peptide by removing certain residues, often from the C-terminus, can create smaller, more potent, and economically viable molecules. nih.govnih.gov

N-Terminal Active Fragments: Studies on brevinins have shown that the N-terminal region is often responsible for the primary antimicrobial action. nih.gov For Brevinin-2GUb, the first 19 amino acids at the N-terminus were identified as the active fragment. nih.gov Similarly, for Brevinin-2GHk, the N-terminal domain was predicted to form the critical helical structure necessary for activity. nih.gov

Removal of the Rana Box: Many brevinin-2 (B1175259) peptides contain a C-terminal disulfide-bridged loop known as the "Rana box". nih.govnih.gov Removing this motif can enhance antimicrobial activity. nih.gov

C-Terminal Amidation: When peptides are truncated, C-terminal amidation is often performed. This modification neutralizes the negative charge of the C-terminal carboxyl group, which can help maintain the peptide's net positive charge and has been shown to be crucial for the activity of truncated analogs like those derived from esculentin-1a (B1576700) and Brevinin-2GHk. nih.gov

A major goal of peptide engineering is to increase a peptide's selectivity for microbial cells over host cells and to improve its stability in biological environments.

Improving Selectivity: Strategic amino acid substitutions can reduce toxicity to mammalian cells. For example, replacing a lysine with a histidine in brevinin-1pl (creating brevinin-1pl-3H) resulted in lower hemolytic activity, indicating improved selectivity for bacterial membranes. nih.gov Similarly, analogs of Brevinin-2R, despite having lower antimicrobial activity, showed no hemolytic activity at high concentrations, unlike the parent peptide. tums.ac.ir

Improving Stability: The incorporation of D-amino acids is a proven method to increase resistance to proteases. tums.ac.irmdpi.com Cyclization is another strategy that can enhance stability. A cyclic analogue of Brevinin-2R demonstrated greater proteolytic stability than the linear parent peptide. tums.ac.ir Combining D-amino acid incorporation with cyclization may offer a powerful approach to developing highly stable antimicrobial agents. tums.ac.ir

Computational Approaches in Peptide Design

Computational tools are invaluable for predicting peptide structure and guiding rational design before undertaking costly and time-consuming chemical synthesis. nih.govyoutube.com

Structure Prediction: Servers and software are used to model the three-dimensional structures of peptides. For instance, I-Tasser simulations were used to predict the ternary structure of brevinin-1BYa. researchgate.net The Pep-fold3 server was used to predict the secondary structures of Brevinin-2GUb and its various engineered analogues, visualizing helical and coil regions. nih.gov

Helical Wheel Projections: To analyze the amphipathic nature of a peptide, which is critical for its membrane-disrupting activity, helical wheel representations are generated. Tools like the HeliQuest server have been used to create these projections for peptides such as Brevinin-1BYa, illustrating the separation of hydrophobic and hydrophilic residues on opposite faces of the helix. researchgate.net

Genomic and Bioinformatic Analysis: Modern approaches can involve analyzing the pathogen's genome to identify potential peptide targets, a field known as reverse vaccinology, which can be adapted for antimicrobial peptide discovery. nih.gov

Table 1: Application of Computational Tools in Brevinin Analog Design

Computational Tool/MethodApplicationPeptide ExampleReference
I-Tasser Prediction of 3D (ternary) peptide structureBrevinin-1BYa researchgate.net
Pep-fold3 Prediction of secondary structure (helix, coil, etc.)Brevinin-2GUb and its analogs nih.gov
HeliQuest Generation of helical wheel representations to analyze amphipathicityBrevinin-1BYa researchgate.net

Structure-Activity Relationship Studies for Enhanced Bioactivity and Therapeutic Index

Structure-activity relationship (SAR) studies are essential for understanding how a peptide's physical and chemical properties influence its biological function. researchgate.net The goal is to find an optimal balance of these properties to maximize antimicrobial potency while minimizing toxicity. ju.edu.jo

Key Structural Parameters: The primary factors influencing brevinin activity are net charge, hydrophobicity, amphiphilicity, and helicity. researchgate.netju.edu.jo

Impact of Modifications: SAR studies have revealed clear patterns. For Brevinin-2GUb, it was found that increasing cationic charge, α-helical content, and amphipathicity led to a dramatic improvement in antimicrobial activity against bacteria and fungi. nih.gov In contrast, for Brevinin-2R, hemolytic activity appeared to correlate with hydrophobicity (measured by HPLC retention time) and α-helicity. tums.ac.ir

Balancing Efficacy and Toxicity: An overarching theme in brevinin SAR is the delicate balance required. While increasing the net charge generally enhances antimicrobial action, an excessive charge can also increase hemolytic activity. ju.edu.jo Similarly, high hydrophobicity is often linked to stronger membrane interaction but can also lead to indiscriminate lysis of both bacterial and mammalian cells. nih.gov Strategic modifications, such as the truncation of Brevinin-2GUb and the addition of a lysine residue, successfully enhanced the therapeutic index by boosting antimicrobial power while maintaining low toxicity. nih.gov

Table 2: Summary of Engineered Brevinin Analogs and Their Properties

Parent PeptideModificationResulting AnalogKey FindingsReference
Brevinin-2R Incorporation of D-amino acidsDiastereomer of Brevinin-2RIncreased proteolytic stability (90% residual activity vs. 20% for parent). tums.ac.ir
Brevinin-2GUb Truncation (removal of Rana box) and Lysine additiont-Brevinin-2GUb-6KDrastically improved antimicrobial activity against bacteria and fungi; low toxicity. nih.gov
Brevinin-2GHk Truncation (N-terminal 25 residues) and C-terminal amidationBR2GK(1-25)aSignificantly improved antimicrobial activity compared to the parent peptide. nih.gov
Brevinin-1pl Lysine to Histidine substitutionBrevinin-1pl-3HReduced hemolytic activity, indicating improved selectivity. nih.gov
Brevinin-1pl Addition of LysineBrevinin-1pl-6KDecreased activity against Gram-positive bacteria, linked to reduced hydrophobicity. nih.gov

Advanced Methodologies in Brevinin 2sha Research

Spectroscopic Techniques (e.g., Fluorescence, CD, NMR)

Spectroscopic methods are instrumental in defining the structural characteristics of Brevinin-2SHa, particularly its conformation in different environments, which is critical for its biological activity.

Circular Dichroism (CD) Spectroscopy: CD analysis is widely used to determine the secondary structure of peptides like Brevinin-2SHa. For instance, studies on the related peptide Brevinin-2R have shown that in an aqueous solution, the peptide likely adopts a random coil structure. However, in a membrane-mimicking environment, such as in the presence of sodium dodecylsulfate (SDS) or trifluoroethanol (TFE), it folds into a distinct α-helical conformation. tums.ac.irnih.gov This induced helicity is a common feature of many antimicrobial peptides and is believed to be essential for their membrane-disrupting activities. tums.ac.ir The α-helical content of Brevinin-2GUb and its analogues has been quantified using CD spectroscopy, revealing the importance of this structural motif for antimicrobial efficacy. nih.gov

Fluorescence Spectroscopy: This technique provides insights into the local environment of specific amino acid residues, typically tryptophan, and their interaction with membranes. In studies of Brevinin-2-related peptides, the intrinsic fluorescence of tryptophan has been used to monitor the peptide's partitioning into membrane-mimetic micelles. nih.gov An increase in fluorescence intensity and a blue shift in the emission maximum are indicative of the tryptophan residue moving from a polar aqueous environment to the nonpolar, hydrophobic core of the lipid bilayer, confirming membrane insertion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers high-resolution structural information, allowing for the determination of the three-dimensional structure of peptides in solution. For the Brevinin-2-related peptide (BR-II), 2D NMR has been employed to determine its structure in the presence of both zwitterionic (dodecylphosphocholine - DPC) and anionic (SDS) micelles, which mimic eukaryotic and prokaryotic membranes, respectively. nih.gov These studies have revealed a helical conformation and have highlighted structural differences in the peptide when bound to different membrane types, which may explain its selectivity. nih.gov

Mass Spectrometry for Peptide Characterization

Mass spectrometry is an indispensable tool for the accurate characterization of synthetic or purified Brevinin-2SHa, confirming its identity and purity.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This is a rapid and sensitive method used to determine the molecular weight of peptides. Following synthesis and purification of Brevinin peptides like Brevinin-2R and Brevinin-2GHk, MALDI-TOF MS is used to confirm that the correct peptide has been produced by matching the observed molecular mass with the calculated theoretical mass. researchgate.netnih.gov This technique is crucial for quality control in peptide synthesis.

Electrospray Ionization (ESI) Mass Spectrometry: ESI-MS is another soft ionization technique often coupled with liquid chromatography (LC-MS) to provide both mass and purity information. It is particularly useful for analyzing complex mixtures and for confirming the molecular weight of purified peptides. For example, it has been used in the characterization of recombinantly expressed Brevinin-2GU. nih.gov

Technique Application in Brevinin-2SHa Research Information Obtained
MALDI-TOF MSConfirmation of molecular weight of synthetic or purified peptide.Exact molecular mass.
ESI-MSCharacterization of purified peptides, often coupled with HPLC.Molecular weight and purity.

Solid-Phase Peptide Synthesis (SPPS) and Purification (RP-HPLC)

The production of Brevinin-2SHa for research purposes is primarily achieved through chemical synthesis, followed by rigorous purification.

Solid-Phase Peptide Synthesis (SPPS): SPPS is the standard method for chemically synthesizing peptides like Brevinin-2SHa. tums.ac.irdu.ac.in This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin). nih.govresearchgate.net The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed. tums.ac.ir A detailed protocol for a related peptide, Brevinin-2R, involves using a 2-chlorotrityl chloride resin, with coupling reactions mediated by a coupling agent like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and a base such as DIPEA (N,N-diisopropylethylamine). tums.ac.ir Deprotection of the Fmoc group at each step is typically achieved using a solution of piperidine (B6355638) in DMF (dimethylformamide). tums.ac.ir Once the full-length peptide is assembled, it is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers. tums.ac.ir

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Following cleavage from the resin, the crude synthetic peptide is a mixture of the desired product and various by-products from incomplete reactions. RP-HPLC is the gold standard for purifying the target peptide to a high degree of homogeneity (>95%). tums.ac.irnih.gov The separation is based on the differential hydrophobicity of the components in the mixture. A C18 column is commonly used, and the peptide is eluted using a gradient of an organic solvent (typically acetonitrile) in water, both containing a small amount of an ion-pairing agent like TFA. tums.ac.irnih.gov The purity of the collected fractions is then assessed by analytical RP-HPLC and mass spectrometry. tums.ac.ir

Molecular Dynamics Simulations and Computational Modeling

Computational approaches are increasingly used to predict the structure of Brevinin-2SHa and to understand its interactions with bacterial membranes at a molecular level.

Molecular Dynamics (MD) Simulations: MD simulations can provide dynamic insights into how Brevinin-2SHa interacts with and disrupts a lipid bilayer. researchgate.net These simulations model the movement of every atom in the peptide and the surrounding membrane and water molecules over time, governed by the laws of physics. This allows researchers to visualize the process of membrane binding, insertion, and pore formation, which is often difficult to capture experimentally. While specific MD studies on Brevinin-2SHa are not yet widely published, this technique is a powerful tool in the field of antimicrobial peptides.

Computational Modeling and Structural Prediction: Tools like Pep-fold3 and the helical wheel projection server HeliQuest are used to predict the three-dimensional structure and physicochemical properties of peptides. nih.gov For example, the secondary structure of Brevinin-2GUb and its derivatives has been modeled, and helical wheel projections have been used to visualize the amphipathic nature of the peptide, which is a key determinant of its antimicrobial activity. nih.gov These models are crucial for designing new peptide analogs with improved activity and reduced toxicity.

Gene Cloning and Expression Systems

For larger-scale production of Brevinin-2SHa, recombinant expression in microbial hosts is a viable alternative to chemical synthesis.

Gene Cloning and Vector Construction: The gene encoding Brevinin-2SHa can be chemically synthesized, potentially with codon optimization for the chosen expression host to maximize protein yield. This synthetic gene is then cloned into an expression vector, such as the pET series of plasmids, which are widely used for protein expression in Escherichia coli. nih.govnih.gov These vectors typically contain a strong, inducible promoter (e.g., the T7 promoter) and often a tag for purification.

Expression in E. coli: E. coli, particularly strains like BL21(DE3), is a common host for recombinant protein production due to its rapid growth and well-understood genetics. futurefields.io To prevent the cytotoxic effects of the antimicrobial peptide on the host cell, Brevinin-2SHa is often expressed as a fusion protein. nih.gov A common strategy is to fuse the peptide to a larger, soluble protein like thioredoxin (Trx) or glutathione (B108866) S-transferase (GST). nih.gov This fusion protein can accumulate to high levels in the cell in a non-toxic form. Following purification of the fusion protein, the Brevinin-2SHa peptide is released by enzymatic or chemical cleavage at a specific site engineered between the carrier protein and the peptide. nih.gov For example, the related peptide Brevinin-2GU was successfully expressed in E. coli as a Trx fusion protein using the pET32a(+) vector, with the mature peptide being released by Factor Xa protease cleavage. nih.gov

Expression System Component Purpose Example
Expression HostTo produce the recombinant peptide.Escherichia coli (e.g., BL21(DE3))
Expression VectorCarries the gene for the peptide and regulatory elements.pET32a(+)
Fusion PartnerProtects the host from the peptide's toxicity and can aid in purification.Thioredoxin (Trx)
Cleavage SiteAllows for the release of the mature peptide from the fusion partner.Factor Xa protease recognition site

In Vitro Assays for Biological Activity

A variety of in vitro assays are employed to quantify the antimicrobial and mechanistic properties of Brevinin-2SHa.

Cell Viability Assays (MIC/MBC): The minimum inhibitory concentration (MIC) is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. This is typically determined using a broth microdilution method in 96-well plates. nih.gov The minimum bactericidal concentration (MBC) is the lowest concentration that kills a certain percentage (usually 99.9%) of the initial bacterial inoculum.

Membrane Permeabilization Assays: To determine if Brevinin-2SHa acts by disrupting the bacterial membrane, membrane permeabilization assays are used. One common method is the SYTOX Green uptake assay. nih.gov SYTOX Green is a fluorescent dye that cannot cross the membrane of intact cells. However, if the membrane is compromised by the peptide, the dye enters the cell, binds to nucleic acids, and emits a strong fluorescent signal, which can be measured over time. iastate.eduresearchgate.net This provides a kinetic measure of membrane damage.

Biofilm Inhibition Assays: The ability of Brevinin-2SHa to prevent the formation of or eradicate existing biofilms is a critical aspect of its potential therapeutic value. The crystal violet assay is a common method to quantify biofilm biomass. nih.govresearchgate.net In this assay, bacteria are grown in microtiter plates in the presence of the peptide. After incubation, non-adherent cells are washed away, and the remaining biofilm is stained with crystal violet. The amount of stained biofilm is then quantified by measuring the absorbance after solubilizing the dye. youtube.com

In Vivo Animal Models for Efficacy and Immunomodulation

To assess the therapeutic potential of Brevinin-2SHa in a living organism, various animal models are utilized.

Future Research Directions and Biotechnological Potential of Brevinin 2sha

Exploration of Undiscovered Bioactivities

While primarily recognized for its antimicrobial properties, Brevinin-2SHa and its related family members, the Brevinin-2 (B1175259) peptides, may possess a wider range of biological activities that remain to be fully elucidated. The Brevinin-2 family has been noted for its role in the innate immune system, including anti-inflammatory activity. nih.gov Some studies have indicated that these peptides can act as immune effector molecules, regulating the host's immune defense system and facilitating communication between the innate and acquired immune systems. mdpi.com This suggests a potential for Brevinin-2SHa in immunomodulatory therapies. Furthermore, research on other members of the Brevinin superfamily has revealed anticancer properties. For instance, Brevinin-2R has demonstrated the ability to selectively kill tumor cells with minimal toxicity to normal mammalian cells. nih.gov Future investigations should, therefore, focus on screening Brevinin-2SHa for a broader spectrum of bioactivities, including antiviral, antifungal, and anticancer effects, which could open up new therapeutic avenues.

Development of Brevinin-2SHa as a Template for Novel Antimicrobial Agents

The increasing threat of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. researchgate.netmdpi.com Antimicrobial peptides (AMPs) like Brevinin-2SHa serve as excellent templates for designing such agents. researchgate.net The unique amphipathic structure of many AMPs, possessing both hydrophobic and hydrophilic regions, allows them to interact with and disrupt bacterial membranes. researchgate.net

Researchers are actively exploring the structure-activity relationship of Brevinin-2 peptides to enhance their therapeutic potential. nih.gov For example, modifications to the peptide sequence, such as amino acid substitutions, can lead to analogs with improved antimicrobial potency and reduced hemolytic activity. One study on a related peptide, Brevinin-2-related peptide (B2RP), demonstrated that substituting aspartic acid with lysine (B10760008) increased its potency against Escherichia coli, Staphylococcus aureus, and Candida albicans without significantly altering its hemolytic activity. nih.gov Similarly, truncating the peptide to its active fragments is a viable strategy for creating more cost-effective and potent antimicrobial agents. nih.gov By systematically modifying the structure of Brevinin-2SHa, it is possible to develop novel peptide-based drugs with enhanced efficacy and selectivity against a wide range of pathogens.

Potential Applications in Animal Health and Agriculture (e.g., combating multidrug-resistant pathogens)

The rise of multidrug-resistant (MDR) pathogens is a significant concern not only in human medicine but also in animal health and agriculture. ahi.org The overuse and misuse of conventional antibiotics in livestock production has contributed to this problem. mdpi.com Antimicrobial peptides like Brevinin-2SHa offer a promising alternative for controlling bacterial infections in food-producing animals. ahi.org

Studies have shown that Brevinin-2 family peptides are effective against MDR bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com For instance, Brevinin-2ISb has been shown to prolong the survival rate of nematodes infected with MRSA. mdpi.commednexus.org This suggests that Brevinin-2SHa and its analogs could be developed as therapeutic agents to treat infections in livestock caused by drug-resistant bacteria. Furthermore, the application of these peptides could extend to aquaculture and crop protection, where bacterial diseases can lead to significant economic losses. The development of Brevinin-2SHa-based products for veterinary and agricultural use could help reduce the reliance on conventional antibiotics and mitigate the spread of antibiotic resistance.

Investigation into Peptide Delivery Systems for Enhanced Efficacy

A significant challenge in the clinical application of peptide-based therapeutics is their potential for a short half-life in circulation. nih.gov To overcome this limitation, researchers are investigating various peptide delivery systems to enhance their stability and efficacy. Nanotechnology offers a promising approach for developing advanced drug delivery platforms. mdpi.com

For instance, conjugating peptides to nanoparticles, such as gold nanoparticles (AuNPs), can improve their delivery and therapeutic effect. nih.gov Encapsulating peptides within nanocarriers can also protect them from degradation and facilitate their targeted delivery to the site of infection. mdpi.com Another strategy involves the use of self-assembling nanobiotics, where the peptide itself is modified to form nanoassemblies with enhanced bactericidal activity. mdpi.com Future research should focus on developing and optimizing such delivery systems specifically for Brevinin-2SHa to improve its pharmacokinetic profile and therapeutic window for both systemic and topical applications.

Integration with Other Therapeutic Modalities (e.g., combination therapies)

Combination therapy, the use of multiple therapeutic agents, is a well-established strategy for treating complex diseases like cancer and infectious diseases. nih.govmdpi.com Integrating Brevinin-2SHa with other antimicrobial agents could offer synergistic effects, leading to enhanced efficacy and a reduced likelihood of resistance development. nih.gov

For example, combining Brevinin-2SHa with conventional antibiotics could potentially lower the required dose of each agent, thereby minimizing side effects. nih.gov This approach has been explored with other antimicrobial peptides and antibiotics like colistin, where combination therapy has been shown to be effective against bacterial biofilms. nih.gov Furthermore, combining Brevinin-2SHa with other therapeutic modalities, such as bacteriophages or quorum-sensing inhibitors, could provide a multi-pronged attack against pathogenic bacteria. nih.gov Investigating these combination strategies will be crucial for developing more robust and sustainable treatments for infectious diseases. While combination therapy has shown promise, it is important to note that its effectiveness can vary, and some studies have not found a significant benefit in terms of mortality for certain infections. mdpi.com

Q & A

Q. What structural motifs are critical for Brevinin-2SHa's antimicrobial activity?

Brevinin-2SHa's activity is governed by its α-helical conformation, amphipathic design (hydrophobic and cationic domains), and specific residue patterns (e.g., proline hinge regions). These features enable membrane disruption via electrostatic interactions with microbial membranes and pore formation. Methodologically, circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are used to confirm secondary structure, while alanine scanning mutagenesis identifies critical residues .

Q. What experimental models are suitable for initial evaluation of Brevinin-2SHa's antimicrobial efficacy?

Standardized assays include:

  • Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive, Gram-negative, and fungal pathogens .
  • Membrane permeabilization assays using fluorescent dyes (e.g., SYTOX Green) to quantify bacterial membrane disruption kinetics .
  • Hemolysis assays (e.g., erythrocyte lysis tests) to assess mammalian cell toxicity .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro and in vivo efficacy of Brevinin-2SHa?

Discrepancies often arise from host factors (e.g., serum protein binding, pH gradients) and microbial adaptation in vivo. Solutions include:

  • Advanced infection models : Use ex vivo human tissue models or 3D biofilms to mimic physiological conditions .
  • Pharmacokinetic profiling : Track peptide stability via mass spectrometry in serum or mucosal environments .
  • Host-pathogen interaction studies : Investigate immunomodulatory effects (e.g., cytokine induction) using transcriptomics .

Q. What strategies exist for optimizing Brevinin-2SHa's therapeutic potential while minimizing toxicity?

  • Hybrid peptide design : Fuse Brevinin-2SHa motifs with non-membrane-targeting domains (e.g., cell-penetrating peptides) to reduce hemolysis .
  • Non-natural amino acids : Incorporate D-amino acids or β-peptides to enhance protease resistance .
  • In silico optimization : Use tools like DBAASP v3 or APD2 to predict activity-toxicity ratios based on physicochemical properties (e.g., hydrophobicity, charge) .

Q. How should researchers analyze conflicting MIC data for Brevinin-2SHa across studies?

Contradictions may stem from:

  • Assay variability : Standardize protocols (e.g., inoculum size, growth media) per CLSI guidelines .
  • Bacterial viability states : Differentiate between metabolically active and viable-but-non-culturable (VBNC) cells using LIVE/DEAD staining coupled with ATP bioluminescence .
  • Membrane composition : Compare activity in synthetic lipid bilayers vs. natural membranes to isolate target-specific effects .

Q. What computational tools and databases are available for Brevinin-2SHa research?

  • DBAASP v3 : Predicts structure-activity relationships and toxicity using machine learning .
  • APD2 : Annotates peptide targets (e.g., membranes, DNA) and cross-references antimicrobial spectra .
  • dbAMP 2.0 : Facilitates genomic/proteomic mining of peptide homologs and resistance gene associations .

Q. How can bacterial resistance mechanisms against Brevinin-2SHa be evaluated experimentally?

  • Serial passage assays : Expose pathogens to sub-inhibitory peptide concentrations over multiple generations, then sequence genomic adaptations (e.g., efflux pump upregulation, membrane lipid modifications) .
  • Proteomic profiling : Identify stress response proteins (e.g., chaperones, redox enzymes) via 2D gel electrophoresis .

Q. What biophysical techniques characterize Brevinin-2SHa's interactions with microbial membranes?

  • CD spectroscopy : Monitors peptide secondary structure in lipid environments .
  • Surface plasmon resonance (SPR) : Quantifies binding kinetics to lipid bilayers .
  • Cryo-electron microscopy : Visualizes pore formation and membrane curvature changes at near-atomic resolution .

Q. Methodological Notes

  • Basic studies focus on structural characterization and standardized efficacy assays.
  • Advanced studies require integration of multi-omics, biophysical tools, and computational modeling.
  • Always cross-reference databases like DBAASP and APD2 to contextualize findings within broader AMP research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.